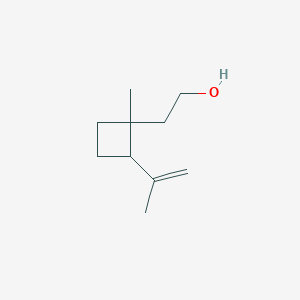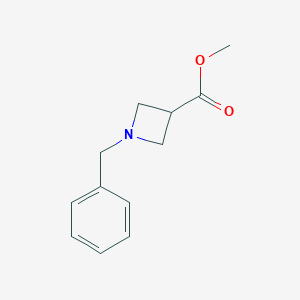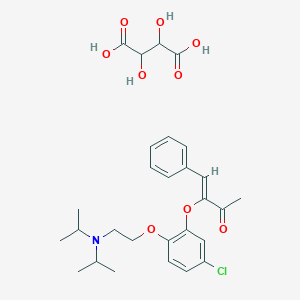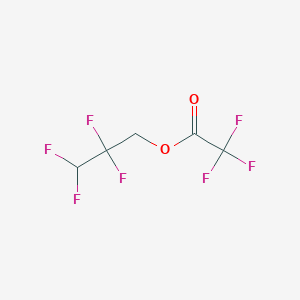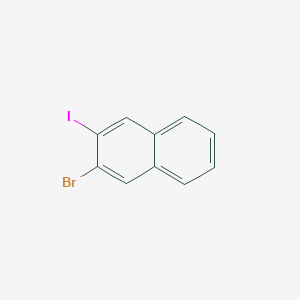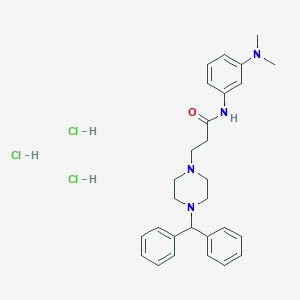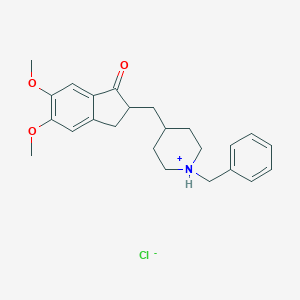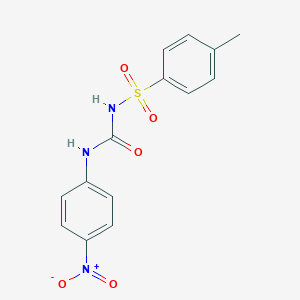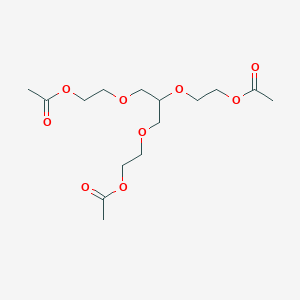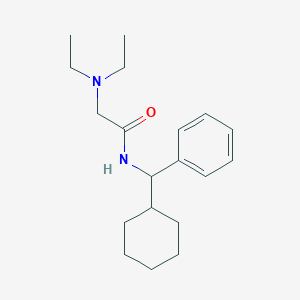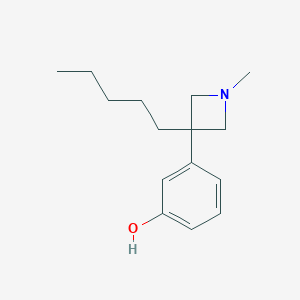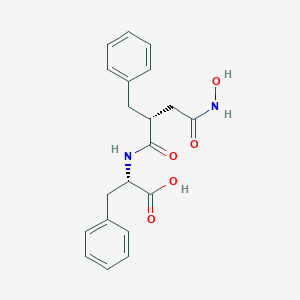
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine, also known as CBZ-Phenylalanine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a benzyl group and a carboxamide group.
Aplicaciones Científicas De Investigación
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in DNA synthesis. Additionally, it has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, it has been extensively studied, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods may enable the production of larger quantities of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which could facilitate further research.
Métodos De Síntesis
The synthesis of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine involves the reaction of N-CBZ-2-amino-3-benzylpropanoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. This reaction results in the formation of 3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanineanine, which can be purified using various chromatographic techniques.
Propiedades
Número CAS |
105831-46-7 |
|---|---|
Nombre del producto |
3-(N-Hydroxycarboxamido-2-benzylpropanoyl)phenylalanine |
Fórmula molecular |
C20H22N2O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1 |
Clave InChI |
CFSPUGCLPSUAHO-SJORKVTESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Sinónimos |
3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine RB 38 A RB 38A RB-38 A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



